Pazufloxacin Hydrochloride

Antimicrobial Resistance Acinetobacter baumannii Mutant Prevention Concentration

Researchers investigating antibiotic resistance in A. baumannii require fluoroquinolones with low MPC values for precise mutant selection window studies. Pazufloxacin Hydrochloride (CAS 127046-45-1) delivers a 2.3-fold lower MPC (5.6 vs 12.8 µg/mL ciprofloxacin). • MPC of 5.6 µg/mL for A. baumannii-enables refined resistance suppression studies • >200 mg/mL aqueous solubility simplifies stock solution and HPLC standard preparation • Short IV half-life (1.65-1.88 h) ideal for PK/PD murine infection models • Reduced phototoxicity vs ofloxacin, ciprofloxacin, sparfloxacin in preclinical safety models

Molecular Formula C16H16ClFN2O4
Molecular Weight 354.762
CAS No. 127046-45-1
Cat. No. B592403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePazufloxacin Hydrochloride
CAS127046-45-1
Molecular FormulaC16H16ClFN2O4
Molecular Weight354.762
Structural Identifiers
SMILESCC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O.Cl
InChIInChI=1S/C16H15FN2O4.ClH/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22;/h4-5,7H,2-3,6,18H2,1H3,(H,21,22);1H/t7-;/m0./s1
InChIKeyCMTPJMNSFKHJBR-FJXQXJEOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pazufloxacin Hydrochloride: Core Identity


Pazufloxacin Hydrochloride is the hydrochloride salt of the fluoroquinolone antibiotic pazufloxacin (T-3761) . It is characterized as a third-generation fluoroquinolone with a distinct chemical structure featuring a C-C bond at the C10 position, differentiating it from earlier quinolones [1]. While the clinically available salt form is typically pazufloxacin mesylate (Pazucross®, Pasil®), the hydrochloride salt serves as a crucial reference standard and research material . Pazufloxacin exerts its bactericidal activity by inhibiting both DNA gyrase and topoisomerase IV enzymes, contributing to its broad antibacterial spectrum against Gram-positive and Gram-negative bacteria [2].

Why Substitution Fails for Pazufloxacin Hydrochloride


Despite belonging to the fluoroquinolone class, Pazufloxacin Hydrochloride cannot be simply substituted with analogs like ciprofloxacin or levofloxacin. Critical differences exist in key scientific parameters that dictate experimental outcomes and procurement specifications. These include its intrinsic aqueous solubility (>200 mg/mL in water at 25°C), which can impact formulation development . Furthermore, its distinct pharmacokinetic profile—characterized by a short elimination half-life of 1.65–1.88 hours—directly influences dosing regimens and in vivo study design compared to longer-acting alternatives [1]. Crucially, its unique structure confers a differentiated balance of Gram-positive and Gram-negative antibacterial potency and a distinct safety margin in specific toxicity models, making it a non-fungible entity for targeted research [2][3]. The following quantitative evidence underscores these non-substitutable characteristics.

Pazufloxacin Hydrochloride vs. Key Comparators


Lower MPC vs. Ciprofloxacin in A. baumannii

In studies using the A. baumannii standard strain ATCC19606, pazufloxacin exhibited a lower Mutant Prevention Concentration (MPC) compared to ciprofloxacin, indicating a potentially lower propensity for selecting resistant mutants at clinically achievable concentrations [1]. While its MPC was higher than that of levofloxacin, the critical comparator for in-class differentiation is ciprofloxacin, a widely used alternative.

Antimicrobial Resistance Acinetobacter baumannii Mutant Prevention Concentration Fluoroquinolone Pharmacology

Gram-Positive Activity Profile

Pazufloxacin's activity against Gram-positive bacteria occupies a specific niche. A comprehensive in vitro study comparing pazufloxacin (PZFX) to several fluoroquinolones revealed that its activity against Gram-positive bacteria was comparable to 2- to 32-fold greater than those of ofloxacin (OFLX) and norfloxacin (NFLX), but 2- to 8-fold less than those of tosufloxacin (TFLX) and sparfloxacin (SPFX) [1]. This precise positioning allows researchers to select pazufloxacin for a specific balance of Gram-positive and Gram-negative coverage.

Antibacterial Susceptibility Gram-positive bacteria MIC90 Fluoroquinolone Comparison

Shorter Half-Life vs. Ciprofloxacin in Preclinical Models

In pharmacokinetic studies conducted in mice and rats following intravenous administration, pazufloxacin mesilate exhibited a half-life that was markedly shorter than that of ciprofloxacin (CPFX) [1]. This difference in systemic persistence is a primary determinant of dosing frequency and drug accumulation in vivo and is a critical factor in study design.

Pharmacokinetics Elimination Half-Life Animal Model Ciprofloxacin Pazufloxacin

Lower Phototoxicity in Guinea Pig Models

In a comparative in vivo phototoxicity study using guinea pigs, pazufloxacin mesilate demonstrated a superior safety profile, being less potent at inducing phototoxic reactions than several key comparators, including ofloxacin and ciprofloxacin [1]. This finding supports a potential advantage for pazufloxacin in contexts where light exposure is a concern.

Safety Pharmacology Phototoxicity Adverse Effects Guinea Pig Fluoroquinolone Comparison

High Aqueous Solubility

The hydrochloride salt of pazufloxacin is reported to have high aqueous solubility (>200 mg/mL at 25°C) . This is a critical parameter for in vitro assays and formulation development, particularly for creating concentrated stock solutions or developing parenteral formulations. While comparative data for other salts or fluoroquinolones is not directly provided, this high intrinsic solubility is a key attribute of the hydrochloride salt form.

Formulation Science Solubility Aqueous Solubility Drug Development Pazufloxacin Hydrochloride

Application Scenarios for Pazufloxacin Hydrochloride


Resistance Suppression in A. baumannii

Researchers studying strategies to suppress the emergence of antibiotic resistance in A. baumannii should select pazufloxacin hydrochloride. The evidence shows its Mutant Prevention Concentration (MPC) of 5.6 µg/mL is 2.3-fold lower than that of ciprofloxacin (12.8 µg/mL), offering a quantifiably different and potentially advantageous profile for experiments on the mutant selection window [1]. This makes it a preferred candidate for studies aiming to minimize the development of fluoroquinolone resistance in this high-priority pathogen.

PK/PD Modeling in Murine Infection

Investigators requiring a fluoroquinolone with a short elimination half-life for murine infection models will find pazufloxacin hydrochloride to be a superior choice. Preclinical data demonstrate that its IV half-life is significantly shorter than that of ciprofloxacin [1]. This property is essential for designing experiments that model rapidly cleared drugs and can help mitigate drug accumulation and potential toxicity, making it ideal for specific pharmacokinetic/pharmacodynamic (PK/PD) investigations.

Attenuated Phototoxicity for Safety Studies

For preclinical safety studies where phototoxicity is a primary concern or a potential confounding factor, pazufloxacin hydrochloride is the recommended fluoroquinolone. It has been shown in guinea pig models to be less potent at inducing phototoxic reactions compared to ofloxacin, ciprofloxacin, and sparfloxacin [1]. This established safety margin is crucial for research into the adverse effects of this drug class or for studies requiring chronic administration with light exposure.

High-Solubility Formulation Development

In analytical chemistry and early-stage pharmaceutical formulation development, the high aqueous solubility of pazufloxacin hydrochloride (>200 mg/mL at 25°C) is a key enabler [1]. This property simplifies the creation of concentrated stock solutions for in vitro assays, calibration standards for HPLC or LC-MS, and facilitates the development of liquid formulations for parenteral or ophthalmic use, minimizing the need for complex solubilization techniques.

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